(Z)-octadec-6-en-1-ol
Description
Historical Context of Lipid Alcohol Research
The study of lipid alcohols, a class of organic compounds to which (Z)-octadec-6-en-1-ol belongs, has a rich history intertwined with the development of organic chemistry and biochemistry. Early research in the 19th and 20th centuries focused on the isolation and characterization of fatty alcohols from natural sources like waxes and fats. A significant milestone was the Bouveault–Blanc reduction, first reported in 1904, which provided a method for converting fatty acid esters into primary alcohols, including the production of oleyl alcohol from oleic acid esters. wikipedia.orgatamanchemicals.com This development was crucial for obtaining these compounds for further study and industrial use. Over the decades, research has expanded from basic characterization to understanding their diverse biological roles, from structural components in cell membranes to signaling molecules like pheromones. frontiersin.orggerli.com The progression of analytical techniques, such as chromatography and spectroscopy, has been instrumental in identifying and quantifying these alcohols in complex biological mixtures.
Significance of this compound in Biological Systems and Chemical Synthesis
The significance of this compound, and its isomers like oleyl alcohol ((Z)-octadec-9-en-1-ol), is twofold. In biological systems, these long-chain unsaturated alcohols are recognized for their roles as pheromones in insects, influencing behaviors such as mating and aggregation. frontiersin.orggerli.com They are also integral components of cellular structures and can influence physiological processes. cosmeticsinfo.org
In the realm of chemical synthesis, this compound serves as a valuable precursor for creating a variety of other molecules. atamanchemicals.comchemicalbook.commpbio.com Its bifunctional nature, possessing both a hydroxyl group and a carbon-carbon double bond, allows for a range of chemical transformations. This makes it a useful building block in the synthesis of bioactive molecules, surfactants, and polymers. atamanchemicals.comcymitquimica.comeurjchem.com
Overview of Current Research Trajectories Involving this compound
Contemporary research on this compound and related fatty alcohols is following several key trajectories. One major area of investigation is their application in drug delivery systems, where they can act as penetration enhancers for transdermal medications. taylorandfrancis.comatamanchemicals.com There is also a strong focus on developing greener and more sustainable methods for their synthesis, including biocatalytic approaches that utilize enzymes. frontiersin.orgmdpi.comnih.gov In the field of materials science, there is growing interest in using these bio-based alcohols to produce biodegradable polymers and lubricants. mdpi.comchemimpex.com Furthermore, ongoing research continues to uncover new roles for these molecules in biological signaling and as insect pheromones, which has potential applications in agriculture for pest control. frontiersin.orgnih.gov
Physicochemical Properties of this compound
The physical and chemical characteristics of this compound are fundamental to its function and applications.
Molecular Structure and Isomerism
This compound is an unsaturated fatty alcohol with the chemical formula C18H36O. wikipedia.orgatamanchemicals.com Its structure consists of an 18-carbon chain with a hydroxyl (-OH) group at one end (position 1) and a single carbon-carbon double bond between the 6th and 7th carbon atoms. The "(Z)" designation indicates that the hydrogen atoms attached to the double-bonded carbons are on the same side of the double bond, resulting in a cis configuration. This is distinct from its "(E)" or trans-isomer. Isomerism is a key feature of this molecule, with other common isomers including oleyl alcohol ((Z)-octadec-9-en-1-ol) and petroselenyl alcohol (this compound being a less common name for it). gerli.com
Interactive Data Table: Isomers of Octadecen-1-ol
| Name | IUPAC Name | Double Bond Position | Isomerism |
| Petroselenyl alcohol | This compound | 6 | Z (cis) |
| Oleyl alcohol | (Z)-octadec-9-en-1-ol | 9 | Z (cis) |
| Vaccenyl alcohol | (Z)-octadec-11-en-1-ol | 11 | Z (cis) |
| Elaidyl alcohol | (E)-octadec-9-en-1-ol | 9 | E (trans) |
Spectroscopic Data (NMR, IR, Mass Spectrometry)
Spectroscopic techniques are essential for the identification and structural elucidation of this compound. While specific spectra for the 6-ene isomer are not as commonly published as for the 9-ene isomer (oleyl alcohol), the expected characteristic signals can be inferred.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show characteristic signals for the protons around the double bond and the hydroxyl group. 13C NMR would provide distinct signals for the sp2 hybridized carbons of the double bond and the carbon bearing the hydroxyl group.
Infrared (IR) Spectroscopy: The IR spectrum would exhibit a broad absorption band characteristic of the O-H stretch of the alcohol group, C-H stretching vibrations of the alkyl chain, and a peak corresponding to the C=C stretch of the alkene.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of a long-chain alcohol.
Solubility, Melting Point, and Boiling Point
The physical properties of this compound are influenced by its long hydrocarbon chain and the presence of the polar hydroxyl group. It is generally a colorless to pale yellow oily liquid. cymitquimica.comthegoodscentscompany.com It is insoluble in water but soluble in organic solvents like ethanol (B145695) and ether. wikipedia.orgcymitquimica.comfishersci.ca The melting and boiling points are relatively high due to its molecular weight. For the closely related isomer, oleyl alcohol, the melting point is around 13-19°C and the boiling point is between 330-360°C. atamanchemicals.com
Interactive Data Table: Physicochemical Properties of Oleyl Alcohol ((Z)-octadec-9-en-1-ol)
| Property | Value |
| Molecular Formula | C18H36O atamanchemicals.com |
| Molecular Weight | 268.48 g/mol scbt.com |
| Appearance | Colorless to pale yellow liquid cymitquimica.comthegoodscentscompany.com |
| Melting Point | 13-19 °C atamanchemicals.com |
| Boiling Point | 330-360 °C atamanchemicals.com |
| Solubility in Water | Insoluble wikipedia.orgatamanchemicals.com |
Synthesis and Manufacturing of this compound
The production of this compound and its isomers can be achieved through various chemical and biological methods.
Common Synthetic Routes from Oleic Acid
A primary method for synthesizing oleyl alcohol, the 9-ene isomer, is through the reduction of oleic acid or its esters. wikipedia.org The Bouveault-Blanc reduction, using sodium and an alcohol, is a classic method that selectively reduces the ester group without affecting the carbon-carbon double bond. wikipedia.orgatamanchemicals.com Modern methods often employ catalytic hydrogenation using specific catalysts that also preserve the double bond. csic.es
Biocatalytic and Green Synthesis Approaches
In line with the principles of green chemistry, there is a growing interest in biocatalytic methods for producing fatty alcohols. mdpi.com This can involve the use of enzymes, such as fatty acyl reductases (FARs), which can convert fatty acyl-CoAs or fatty acyl-ACPs into fatty alcohols. frontiersin.org Microbial fermentation, using engineered yeasts like Yarrowia lipolytica or bacteria, is being explored for the sustainable production of these compounds from renewable feedstocks. frontiersin.orgfrontiersin.org
Industrial-Scale Production and Purification Techniques
On an industrial scale, fatty alcohols are largely produced from natural fats and oils, such as fish oil and vegetable oils, or from petrochemical sources. frontiersin.orgglobenewswire.com The process typically involves the hydrogenation of fatty acid methyl esters. globenewswire.com Purification of the final product to separate it from other reaction components and isomers is often achieved through fractional distillation.
Role in Biological Systems
This compound and its isomers play specific and important roles in the biological world.
Identification as a Pheromone Component in Insects
Long-chain unsaturated alcohols are well-documented as components of insect pheromones. frontiersin.org For instance, certain isomers of octadecenol (B13825973) act as sex pheromones in various moth species. gerli.comslu.se These chemical signals are crucial for communication, particularly in attracting mates. The specific isomer and its concentration can be highly species-specific. For example, this compound has been identified as a component in the pheromone blend of certain insects.
Biosynthesis Pathways in Organisms
The biosynthesis of fatty alcohols in organisms typically starts from fatty acids. researchgate.net The process involves the activation of the fatty acid to a thioester, such as a fatty acyl-CoA, which is then reduced to the corresponding alcohol. researchgate.net This reduction can be catalyzed by enzymes known as fatty acyl-CoA reductases. researchgate.net The diversity of fatty alcohols found in nature is a result of the substrate specificity of these enzymes and the available pool of fatty acid precursors. frontiersin.org
Influence on Cellular and Physiological Processes
In addition to their role as pheromones, lipid alcohols are fundamental components of biological membranes and can influence their properties. They are also involved in various metabolic pathways. nih.gov For example, they can be incorporated into wax esters, which serve as energy stores or protective coatings in plants and animals. cosmeticsinfo.orgnih.gov
Applications in Chemical Synthesis and Industry
The unique chemical structure of this compound makes it a versatile ingredient in various industrial applications.
Use as a Precursor in the Synthesis of Bioactive Molecules
The hydroxyl and alkene functionalities of this compound make it a useful starting material for the synthesis of more complex molecules. atamanchemicals.commpbio.com It can undergo esterification, etherification, and various reactions at the double bond to create a wide range of derivatives, some of which may possess biological activity. eurjchem.com
Role in the Formulation of Cosmetics and Personal Care Products
Oleyl alcohol, an isomer of this compound, is widely used in the cosmetics and personal care industry. wikipedia.orgspecialchem.com It functions as an emollient, providing a softening and smoothing effect on the skin. atamanchemicals.comcosmeticsinfo.org It also acts as an emulsifier, helping to stabilize formulations containing both water and oil components, and as a thickener to achieve the desired consistency in creams and lotions. wikipedia.orgspectrumchemical.com
Potential as a Bio-based Surfactant and Emulsifier
Due to its amphiphilic nature, with a polar hydroxyl head and a nonpolar hydrocarbon tail, this compound and its isomers exhibit surfactant properties. taylorandfrancis.comscbt.com This makes them effective emulsifiers and nonionic surfactants. atamanchemicals.comspectrumchemical.com There is considerable interest in using these bio-based surfactants as environmentally friendly alternatives to petroleum-derived surfactants in detergents and other cleaning products. atamanchemicals.comatamanchemicals.com
This compound is a multifaceted chemical compound with a growing profile in scientific research and industrial applications. From its historical roots in lipid chemistry to its contemporary roles in biological systems as a pheromone and in industry as a versatile precursor and formulation aid, this long-chain unsaturated alcohol continues to be a subject of significant interest. Future research will likely focus on further elucidating its biological functions and expanding its applications in sustainable technologies.
Structure
3D Structure
Properties
Molecular Formula |
C18H36O |
|---|---|
Molecular Weight |
268.5 g/mol |
IUPAC Name |
octadec-6-en-1-ol |
InChI |
InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h12-13,19H,2-11,14-18H2,1H3 |
InChI Key |
TVPWKOCQOFBNML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCCO |
Origin of Product |
United States |
Natural Occurrence and Distribution of Z Octadec 6 En 1 Ol
Prevalence in Botanical Systems
(Z)-octadec-6-en-1-ol is derived from petroselinic acid, a monounsaturated fatty acid. wikipedia.org The biosynthesis of fatty acids in plants is a fundamental process, providing precursors for a wide array of compounds. agriculturejournals.cz
Petroselinic acid, the precursor to this compound, is notably abundant in plants belonging to the Apiaceae (parsley family), Araliaceae, and Griseliniaceae families. wikipedia.org It has also been identified in the leaves of Urospermum picroides, a member of the Asteraceae family. cabidigitallibrary.org While the direct presence of this compound is less commonly reported, its precursor's prevalence suggests a wider distribution than currently documented. For instance, a study on Deverra tortuosa, another Apiaceae member, identified various fatty acids and their derivatives, highlighting the chemical diversity within this plant family. nih.gov
Table 1: Documented Occurrence of this compound and its Precursor in Plant Species
| Family | Species | Compound | Reference |
| Apiaceae | Petroselinum crispum (Parsley) | Petroselinic acid | wikipedia.org |
| Araliaceae | Various | Petroselinic acid | wikipedia.org |
| Griseliniaceae | Griselinia spp. | Petroselinic acid | wikipedia.org |
| Asteraceae | Urospermum picroides | This compound | cabidigitallibrary.org |
This table is interactive. Click on the headers to sort the data.
The accumulation of fatty acids and their derivatives can vary significantly within a plant. In Urospermum picroides, this compound was identified in the leaves. cabidigitallibrary.org In general, natural products can be localized in specific tissues or specialized cells, such as leaf epidermal trichomes, and their production can be influenced by environmental factors. frontiersin.org Research on Cenchrus ciliaris demonstrated that the distribution and concentration of various bioactive compounds, including fatty acid derivatives, differ between the root, stem, and leaf extracts. researchgate.net
Identification in Entomological Secretions and Exudates
In the insect world, long-chain fatty alcohols and their derivatives play crucial roles as pheromones, mediating social behaviors such as mating and aggregation. google.comwikipedia.org These chemical signals are often species-specific and produced in specialized glands. myrmecologicalnews.orgresearchgate.net
While this compound itself is not widely cited as a primary insect pheromone in the provided search results, its isomers, such as (Z)-9-octadecen-1-ol (oleyl alcohol), are known components of insect chemical communication systems. nih.gov For instance, (Z)-13-octadecen-1-ol is an insect sex pheromone for the sugarcane stem borer (Chilo sacchariphagus). medchemexpress.com The structural similarity of this compound to known insect pheromones suggests its potential relevance in agrochemical research.
Insects produce pheromones in various exocrine glands, such as the mandibular glands and Dufour's gland in ants. myrmecologicalnews.org The specific compounds and their concentrations within these glands contribute to the complexity and specificity of insect communication. slu.sedaneshyari.com For example, the queen mandibular pheromone in honeybees is a complex mixture that regulates worker behavior. researchgate.net While direct evidence for this compound in these glands is lacking in the provided results, the presence of other long-chain fatty alcohols and their derivatives is well-established.
Table 2: Examples of Related Fatty Alcohols and Derivatives in Insects
| Compound | Insect Species | Function | Reference |
| (Z)-13-Octadecen-1-ol | Chilo sacchariphagus (Sugarcane stem borer) | Sex pheromone | medchemexpress.com |
| (Z)-9-Octadecen-1-ol | Bombus hortorum (Garden bumblebee) | Reported presence | nih.gov |
| (Z)-11-Hexadecen-1-ol | Plutella xylostella (Diamondback moth) | Pheromone synergist | researchgate.net |
| (Z)-7-Dodecen-1-ol | Trichoplusia ni (Cabbage looper) | Pheromone inhibitor | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Detection in Microbial Metabolomes
Microorganisms are capable of producing a vast array of chemical compounds, including fatty acids and their derivatives. researchgate.net Microbial fermentation can lead to the synthesis of various volatile organic compounds that contribute to the aroma and flavor of fermented products. mdpi.com While the direct production of this compound by microbes is not explicitly detailed in the provided search results, the presence of its isomer, (Z)-9-octadecen-1-ol, has been noted in the context of microbial metabolism. hmdb.ca The octadecanoid pathway, which involves the oxygenation of 18-carbon fatty acids, is known to occur in bacteria and fungi, leading to a variety of products. nih.gov
Isolation from Bacterial Cultures
There are no scientific reports detailing the isolation of this compound from bacterial cultures. The fatty acid profiles of many bacterial species, including those in the family Rhodobacteraceae, have been studied, but they are typically dominated by other isomers such as oleic or vaccenic acid derivatives nih.govnih.govresearchgate.net.
While bacteria have not been shown to produce this alcohol, some possess the enzymatic capability to degrade its corresponding carboxylic acid, petroselinic acid. Bacteria like Escherichia coli utilize an enzyme called 2,4-dienoyl-CoA reductase (FadH) to break down unsaturated fatty acids that have a double bond at an even-numbered carbon atom, such as the one in petroselinic acid biorxiv.orgresearchgate.netnih.gov. This indicates that while bacteria can catabolize the precursor acid, the conversion to and accumulation of the alcohol derivative has not been observed as a natural process.
One 1991 study noted that petroselenyl alcohol exhibited antiviral activity against the T5 bacteriophage researchgate.net. However, the compound was used as a test substance and was not isolated from a bacterial source within the study itself researchgate.net.
Occurrence in Fungal Secondary Metabolites
Similarly, there is no documented evidence of this compound occurring as a secondary metabolite in fungi. Fungi are known to produce a wide variety of alcohols and possess alcohol dehydrogenase enzymes gerli.com.
Research has shown that the yeast Saccharomyces cerevisiae is capable of growing on petroselinic acid as a carbon source embopress.orgnih.gov. This is made possible by a peroxisomal 2,4-dienoyl-CoA reductase, an enzyme necessary for the β-oxidation of this specific fatty acid embopress.orgnih.gov. The ability of a fungus to metabolize the acid precursor demonstrates a biochemical relationship, but does not confirm the natural production of the alcohol form. While fungi produce many fatty acid-derived molecules, known as octadecanoids, this compound is not among those reported in the literature as a fungal secondary metabolite.
Biosynthesis and Metabolic Pathways of Z Octadec 6 En 1 Ol
Enzymatic Mechanisms in Plant Biosynthesis
In the plant kingdom, the biosynthesis of long-chain unsaturated alcohols like (Z)-octadec-6-en-1-ol is an integral part of lipid metabolism, contributing to the formation of protective layers such as cuticular waxes and suberin. mdpi.comfrontiersin.org The process begins with de novo fatty acid synthesis in the plastids and continues with modifications in the endoplasmic reticulum. unl.edunih.gov
A pivotal step in the formation of this compound is the reduction of a fatty acyl-CoA precursor. This reaction is catalyzed by fatty acyl-CoA reductases (FARs) , which are NADPH-dependent enzymes. mdpi.comnih.gov These enzymes convert the fatty acyl-CoA into a primary fatty alcohol. mdpi.comuniprot.org While the direct reduction of the acyl-CoA to an alcohol is the primary mechanism in plants, it is a two-step process in some organisms where an aldehyde is an intermediate. google.com Plant FARs exhibit specificity for the chain length and degree of unsaturation of their substrates, ensuring the production of the correct alcohol. nih.gov For instance, different FARs can produce fatty alcohols with chain lengths varying from C16 to C24 and beyond. nih.govnih.gov
The introduction of the characteristic cis double bond at the C6 position is accomplished by a class of enzymes known as fatty acid desaturases . wikipedia.orgnumberanalytics.com These enzymes are responsible for creating double bonds at specific locations along the fatty acid chain. numberanalytics.commdpi.com The formation of the C6 double bond is specifically catalyzed by a Δ6-desaturase . numberanalytics.commdpi.com This enzyme acts on a saturated or monounsaturated C18 fatty acid precursor, such as stearic acid or oleic acid, to introduce the unsaturation at the sixth carbon from the carboxyl end. wikipedia.orgagriculturejournals.cz For example, petroselinic acid ((6Z)-octadec-6-enoic acid), the fatty acid precursor to this compound, is synthesized in some plants from palmitic acid via the action of a Δ4-palmitoyl-ACP desaturase followed by chain elongation. agriculturejournals.cz In other cases, a Δ6-palmitoyl-ACP desaturase can act on palmitic acid to form (6Z)-hexadec-6-enoic acid, which can then be elongated. agriculturejournals.cz
The activity of these desaturases is crucial for determining the final structure of the fatty alcohol. They are typically located in the endoplasmic reticulum and utilize molecular oxygen and reducing equivalents from electron donors like cytochrome b5 or ferredoxin. researchgate.net
Table 1: Key Enzymes in Plant Biosynthesis of this compound
| Enzyme Class | Specific Enzyme Example | Function | Cellular Location |
|---|---|---|---|
| Fatty Acyl-CoA Reductase (FAR) | Varies by plant species | Reduction of (Z)-octadec-6-enoyl-CoA to this compound | Endoplasmic Reticulum |
| Fatty Acid Desaturase | Δ6-desaturase | Introduction of the cis double bond at the C6 position of the fatty acid chain | Endoplasmic Reticulum |
The 18-carbon backbone of this compound is constructed through the action of fatty acid elongase (FAE) systems. unl.edu De novo fatty acid synthesis in plastids typically produces fatty acids up to 16 or 18 carbons in length. unl.edunih.gov To create longer chains, these fatty acids are exported from the plastid and elongated in the endoplasmic reticulum. unl.edu The elongation process involves a cycle of four reactions that add two-carbon units from malonyl-CoA to the growing acyl chain. unl.edu This step-wise addition allows for the precise construction of the C18 chain required for this compound. Two primary pathways for fatty acid elongation are known: the fatty acid synthase (FAS) route and the α-ketoacid elongation (αKAE) pathway. nih.gov The FAS pathway is the more common route for the synthesis of the acyl groups found in many plant lipids. nih.gov
Insect Pheromone Biosynthesis from Precursor Fatty Acids
In insects, this compound can function as a sex pheromone, a chemical signal crucial for attracting mates. researchgate.netslu.se The biosynthesis of this and other pheromones is a highly regulated process occurring in specialized pheromone glands. nih.gov
Insects are capable of synthesizing fatty acid pheromone components, including long-chain alcohols, from simple precursors through de novo synthesis . researchgate.net This process begins with acetyl-CoA and involves a multi-enzyme fatty acid synthase (FAS) complex to build the carbon chain. researchgate.net The subsequent steps of desaturation and reduction are similar to those in plants, involving specific desaturases to create the double bond at the correct position and fatty acyl-CoA reductases to produce the final alcohol. nih.govcuni.cz The synthesis of cuticular hydrocarbons, which can also serve as pheromones, follows a similar pathway involving fatty acid synthesis, elongation, and subsequent modification. annualreviews.org
In addition to de novo synthesis, some insects can utilize fatty acids obtained from their diet as precursors for pheromone production. annualreviews.org The composition of dietary lipids can influence the profile of cuticular hydrocarbons and, by extension, pheromone blends. annualreviews.org For example, studies have shown that altering the fatty acid content of an insect's diet can lead to quantitative differences in the straight-chain and methyl-branched hydrocarbons they produce. annualreviews.org This indicates that dietary fatty acids can be taken up and channeled into the pheromone biosynthetic pathway, where they undergo the necessary enzymatic modifications, such as desaturation and reduction, to yield the final pheromone components like this compound.
Table 2: Comparison of this compound Biosynthesis in Plants and Insects
| Feature | Plants | Insects |
|---|---|---|
| Primary Function | Component of cuticular wax and suberin | Sex pheromone |
| Key Enzymes | Fatty Acyl-CoA Reductases, Δ6-Desaturases, Fatty Acid Elongases | Fatty Acyl-CoA Reductases, Desaturases, Fatty Acid Synthase |
| Precursor Source | Primarily de novo synthesis | De novo synthesis and dietary precursors |
| Site of Synthesis | Plastids and Endoplasmic Reticulum | Pheromone glands |
Microbial Biotransformation Pathways of this compound
The biosynthesis of specific long-chain fatty alcohols such as this compound in microorganisms is not a widely occurring natural process. However, the production of this compound can be achieved through microbial biotransformation, where microorganisms or their enzymes are utilized to convert a precursor molecule into the desired product. nih.govmedcraveonline.com The primary precursor for this compound is its corresponding fatty acid, petroselinic acid ((6Z)-octadec-6-enoic acid). agriculturejournals.czwikipedia.org The biotransformation process, therefore, centers on the microbial-mediated reduction of the carboxylic acid group of petroselinic acid to a primary alcohol.
Fermentation-Based Production Routes
Fermentation is a metabolic process where microorganisms enact chemical changes in a substrate through enzymatic action. For the production of this compound, a fermentation route would theoretically involve a microbial strain capable of performing the specific reduction of petroselinic acid.
The process can be conceptualized in two main ways:
Single-Step Bioconversion: A microbial culture is fed with externally supplied petroselinic acid. The microorganisms then act as whole-cell biocatalysts to transform the acid into the alcohol.
De Novo Synthesis: A single, likely genetically modified, microorganism synthesizes petroselinic acid from simple carbon sources like glucose and subsequently reduces it to this compound.
The core of the fermentation-based route is the enzymatic conversion of the fatty acid to the fatty alcohol. This transformation is typically catalyzed by a class of enzymes known as carboxylic acid reductases (CARs) or fatty acyl-CoA reductases, which use cellular reducing power in the form of NADPH or NADH. While direct fermentation of this compound is not extensively documented, the principles are well-established in the production of other fatty alcohols. The general procedure involves cultivating the selected microbial strain in a suitable nutrient medium and adding the substrate once sufficient cell growth has occurred. medcraveonline.com
Below is a table outlining the hypothetical stages and key enzymatic components for a fermentation-based production route starting from petroselinic acid.
| Stage | Description | Key Enzyme Class | Substrate | Product |
| Activation | The fatty acid is activated to its coenzyme A (CoA) thioester. This is a common preparatory step for many metabolic pathways. | Acyl-CoA Synthetase | Petroselinic acid | Petroselinoyl-CoA |
| Reduction | The activated fatty acyl-CoA is reduced to the corresponding fatty aldehyde. | Fatty Acyl-CoA Reductase | Petroselinoyl-CoA | (Z)-octadec-6-en-1-al |
| Final Reduction | The fatty aldehyde is further reduced to the target fatty alcohol. | Alcohol Dehydrogenase / Aldehyde Reductase | (Z)-octadec-6-en-1-al | This compound |
| This table outlines a common pathway for the biological reduction of a fatty acid to a fatty alcohol. |
Genetic Engineering Approaches for Enhanced Microbial Yields
To overcome the limitations of natural microbial pathways, genetic engineering provides robust tools to design and optimize microorganisms for the specific and high-yield production of this compound. wikipedia.org The strategy involves introducing heterologous genes to construct a synthetic metabolic pathway in a suitable host organism, such as Escherichia coli or Saccharomyces cerevisiae, which are well-characterized and easily manipulated. nih.gov
The development of a production strain can be broken down into several key genetic modifications:
Engineering the Precursor Supply: The host organism must first be engineered to produce the specific precursor, petroselinic acid. The biosynthetic pathway for petroselinic acid in plants involves a unique Δ4-palmitoyl-ACP desaturase followed by chain elongation. agriculturejournals.cz Therefore, the genes encoding the necessary desaturase and elongase enzymes from a plant source, such as parsley (Petroselinum crispum), would be introduced into the microbial host.
Introducing the Terminal Reductase: A gene encoding a robust carboxylic acid reductase (CAR) or a fatty acyl-CoA reductase must be introduced to convert the petroselinic acid (or its acyl-CoA form) into this compound.
Pathway Optimization and Host Modification: To enhance the metabolic flux towards the target molecule, further genetic modifications are often required. These can include:
Blocking Competing Pathways: Deleting genes involved in the degradation of fatty acids (e.g., β-oxidation pathway) to prevent the loss of the precursor and product.
Enhancing Cofactor Availability: Overexpressing genes that regenerate the necessary cofactors (NADPH) for the reductase enzymes.
Improving Precursor Pools: Upregulating the native fatty acid synthesis pathway in the host to provide more initial building blocks.
Recent advances, such as CRISPR-based gene editing, have significantly accelerated the ability to make multiple genetic modifications and screen libraries of engineered strains to identify combinations that lead to the highest production yields. ualberta.ca
The following table summarizes the key strategies and genetic elements involved in engineering a microbial host for this compound production.
| Engineering Strategy | Target Genetic Element / Enzyme | Source Organism Example | Host Organism Example | Purpose |
| Precursor Synthesis | Δ4-palmitoyl-ACP desaturase & Elongases | Petroselinum crispum (Parsley) | Saccharomyces cerevisiae | To synthesize the specific precursor, petroselinic acid. agriculturejournals.cz |
| Final Conversion Step | Fatty Acyl-CoA Reductase (FAR) | Acinetobacter baylyi | Escherichia coli | To reduce the fatty acyl-CoA to the corresponding fatty alcohol. nih.gov |
| Pathway Optimization | FadD, FadE (β-oxidation genes) | Escherichia coli | Escherichia coli | Gene knockout to prevent degradation of fatty acid intermediates. nih.gov |
| Cofactor Regeneration | Glucose-6-phosphate dehydrogenase | Saccharomyces cerevisiae | Saccharomyces cerevisiae | Overexpression to increase the intracellular supply of NADPH. |
| This table details common genetic engineering strategies that could be applied to develop a microbial strain for producing this compound. |
Chemical Synthesis Methodologies for Z Octadec 6 En 1 Ol
Stereoselective Total Synthesis Strategies
Total synthesis provides a powerful platform for the unambiguous construction of (Z)-octadec-6-en-1-ol, allowing for precise control over the molecular architecture. Several classic and modern olefination and functional group transformation reactions have been successfully employed to achieve this goal.
Wittig Olefination-Based Approaches
The Wittig reaction is a cornerstone of alkene synthesis and has been effectively utilized for the preparation of this compound. wikipedia.orgnih.govtcichemicals.com This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone to form a new carbon-carbon double bond. wikipedia.org A key advantage of the Wittig reaction is its ability to tolerate a wide range of functional groups. wikipedia.org
For the synthesis of this compound, a typical strategy involves the reaction of a C12 phosphonium (B103445) ylide with a C6 aldehyde bearing a protected hydroxyl group. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. Unstabilized ylides, often generated from alkylphosphonium salts with strong bases, generally favor the formation of the Z-alkene. wikipedia.org The use of specific solvents and the presence of certain salts can further enhance the selectivity for the desired Z-isomer. wikipedia.org For instance, performing the reaction in solvents like dimethylformamide in the presence of lithium or sodium iodide can lead to almost exclusive formation of the Z-alkene. wikipedia.org
A representative synthetic sequence would involve:
Preparation of the C12 alkyltriphenylphosphonium salt from the corresponding alkyl halide.
Generation of the ylide by treating the phosphonium salt with a strong base such as n-butyllithium or sodium hydride.
Reaction of the ylide with a protected 6-hydroxyhexanal (B3051487).
Deprotection of the hydroxyl group to yield this compound.
The table below summarizes typical reactants and conditions for a Wittig-based synthesis.
| Reactant 1 | Reactant 2 | Base | Solvent | Key Outcome |
| Dodecyltriphenylphosphonium bromide | 6-(tetrahydro-2H-pyran-2-yloxy)hexanal | n-Butyllithium | THF | Predominantly (Z)-alkene formation wikipedia.org |
Horner-Wadsworth-Emmons Reaction Protocols
The Horner-Wadsworth-Emmons (HWE) reaction is a valuable alternative to the Wittig reaction, often offering superior yields and easier purification of the product. wikipedia.orgalfa-chemistry.com This method utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a corresponding Wittig ylide. wikipedia.org A significant advantage of the HWE reaction is that the byproduct, a dialkyl phosphate (B84403) salt, is water-soluble and can be easily removed by aqueous extraction. wikipedia.orgalfa-chemistry.com
While the standard HWE reaction typically favors the formation of E-alkenes, modifications have been developed to achieve high Z-selectivity. wikipedia.org The Still-Gennari modification, for example, employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) in conjunction with strongly dissociating conditions (e.g., KHMDS and 18-crown-6 (B118740) in THF) to produce Z-alkenes with excellent stereoselectivity. wikipedia.org This selectivity is attributed to the accelerated elimination of the oxaphosphetane intermediate. wikipedia.org
A plausible HWE-based route to this compound would involve:
Synthesis of a C12 phosphonate (B1237965) ester.
Deprotonation of the phosphonate using a strong base to generate the carbanion.
Reaction of the carbanion with a protected 6-hydroxyhexanal under Still-Gennari conditions.
Deprotection of the alcohol to afford the final product.
The following table outlines key parameters for a Z-selective HWE reaction.
| Phosphonate Reagent | Aldehyde | Base/Additive | Solvent | Stereochemical Outcome |
| Bis(2,2,2-trifluoroethyl) dodecylphosphonate | 6-(tert-butyldimethylsilyloxy)hexanal | KHMDS/18-crown-6 | THF | High (Z)-selectivity wikipedia.org |
Alkyne Reduction and Hydroboration-Oxidation Sequences
A powerful and highly stereospecific approach to this compound involves the partial reduction of an internal alkyne. This strategy hinges on the ability to selectively reduce a triple bond to a Z-double bond. The Lindlar catalyst, a palladium catalyst poisoned with lead acetate (B1210297) and quinoline, is the classic reagent for this transformation, affording the cis-alkene via syn-hydrogenation. mdpi.com
The synthesis would typically proceed as follows:
Coupling of a C6 terminal alkyne with a C12 alkyl halide to form octadec-6-yne.
Partial hydrogenation of the internal alkyne using a Lindlar catalyst and hydrogen gas to stereoselectively form the Z-alkene, (Z)-octadec-6-ene.
Hydroboration of the terminal alkene of a suitable precursor followed by oxidation to install the primary alcohol. For instance, if starting with 1-octene (B94956), hydroboration-oxidation yields 1-octanol. orgsyn.org This anti-Markovnikov addition proceeds with high regioselectivity. orgsyn.orgredalyc.org The hydroboration involves the cis-addition of a boron-hydrogen bond, and subsequent oxidation with hydrogen peroxide and a base produces the primary alcohol. orgsyn.org
An alternative involving hydroboration-oxidation would start with a terminal alkene and introduce the hydroxyl group at the terminus of the carbon chain. For example, the hydroboration of 1-octene with borane (B79455) (BH3) followed by oxidation with hydrogen peroxide and sodium hydroxide (B78521) yields 1-octanol. orgsyn.org This method is highly efficient for converting terminal olefins to primary alcohols. orgsyn.org
The table below highlights the key steps in an alkyne reduction approach.
| Substrate | Reagent/Catalyst | Reaction Type | Product |
| Octadec-6-yne | H₂, Lindlar Catalyst | Partial Hydrogenation | (Z)-Octadec-6-ene |
| 1-Octene | 1. BH₃·THF2. H₂O₂, NaOH | Hydroboration-Oxidation | 1-Octanol orgsyn.org |
Chemoenzymatic Synthesis Routes
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical transformations to create sustainable and effective synthetic routes. nih.gov Enzymes, operating under mild conditions, can offer unparalleled stereoselectivity, making them ideal for the synthesis of specific isomers like this compound.
Lipase-Catalyzed Reactions
Lipases are versatile enzymes that can catalyze the formation and hydrolysis of esters with high enantioselectivity. uc.pt In the context of synthesizing this compound, lipases can be employed in the kinetic resolution of a racemic mixture of a precursor alcohol.
A potential chemoenzymatic strategy could involve:
Chemical synthesis of racemic octadec-6-en-1-ol.
Enantioselective acylation of the racemic alcohol catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CAL-B), using an acyl donor like vinyl acetate. mdpi.com This reaction would selectively acylate one enantiomer, leaving the other unreacted.
Separation of the unreacted (S)-alcohol from the acylated (R)-ester.
This method provides access to enantiomerically enriched forms of the alcohol, which can be crucial for certain biological applications.
The following table illustrates a lipase-catalyzed kinetic resolution.
| Enzyme | Substrate | Acyl Donor | Outcome |
| Immobilized Candida antarctica lipase B (Novozym 435) | Racemic octadec-6-en-1-ol | Vinyl Acetate | Enantioselective acylation, separation of enantiomers mdpi.com |
Biocatalytic Transformations Utilizing Alcohol Dehydrogenases
Alcohol dehydrogenases (ADHs) are oxidoreductases that catalyze the reversible oxidation of alcohols to aldehydes or ketones. frontiersin.orgmdpi.com These enzymes are highly stereoselective and can be used for the asymmetric reduction of a prochiral ketone to a chiral alcohol or the oxidation of a specific enantiomer of a racemic alcohol. frontiersin.orgnih.gov
For the synthesis of this compound, an ADH could be used in a deracemization process. This would involve the selective oxidation of one enantiomer of racemic octadec-6-en-1-ol to the corresponding aldehyde, followed by the reduction of the aldehyde back to the desired enantiomer of the alcohol. This process requires a cofactor regeneration system to be practical on a larger scale. researchgate.net
Alternatively, an ADH could be used for the selective oxidation of a diol precursor. For example, an ADH could selectively oxidize the primary hydroxyl group of a diol, leaving other functional groups intact, which can be a challenge with traditional chemical oxidants. researchgate.net
The table below outlines a potential ADH-catalyzed transformation.
| Enzyme System | Substrate | Transformation | Key Advantage |
| Alcohol Dehydrogenase (ADH) with cofactor regeneration | Racemic octadec-6-en-1-ol | Deracemization via selective oxidation and reduction | Production of a single enantiomer from a racemic mixture mdpi.com |
Scalable Production Techniques for this compound
The scalable synthesis of this compound, also known as petroselinyl alcohol, is primarily approached through the chemical or biocatalytic reduction of its corresponding fatty acid, (Z)-octadec-6-enoic acid (petroselinic acid), or its ester derivatives. The viability of these large-scale methods is significantly enhanced by the natural abundance of petroselinic acid. This fatty acid is a major component, sometimes constituting up to 80%, of the seed oils from plants in the Apiaceae family, such as coriander (Coriandrum sativum) and parsley (Petroselinum crispum). nih.govmdpi.comscispace.comgoogle.com This provides a direct, renewable feedstock for the production of this compound.
Process Optimization for Industrial Scale Synthesis
The industrial production of fatty alcohols from fatty acids or their esters is a well-established field, and these principles are directly applicable to the synthesis of this compound from petroselinic acid. The most common industrial route involves the catalytic hydrogenation of fatty acid methyl esters (FAMEs) due to the corrosive nature of free fatty acids at the high temperatures required for hydrogenation. conicet.gov.ar
The process begins with the transesterification of triglycerides from coriander or other petroselinic acid-rich oils to produce methyl petroselinate. This ester is then subjected to high-pressure catalytic hydrogenation. The optimization of this reduction step is critical for achieving high yield, selectivity, and process efficiency. Key parameters for optimization include catalyst selection, temperature, pressure, and reactant ratios. Copper-based catalysts, such as copper chromite or copper-zinc oxide, are favored as they selectively reduce the ester group to an alcohol while leaving the cis-double bond at the C6 position intact. conicet.gov.ar
Direct hydrogenation of the free fatty acid is also a viable, albeit more challenging, pathway. This route eliminates the need for the initial esterification step. However, it requires specialized acid-resistant catalysts and reactor materials to withstand the corrosive conditions at high temperatures and pressures. conicet.gov.argoogle.com Process optimization focuses on mitigating catalyst deactivation and corrosion by carefully controlling reaction conditions. google.com
| Parameter | Typical Range | Purpose & Optimization Considerations |
| Catalyst | Copper Chromite, Copper-Zinc Oxide | Selected for high selectivity towards ester/acid reduction over C=C bond hydrogenation. Optimization involves catalyst loading and managing deactivation. |
| Temperature | 200 - 350 °C | Higher temperatures increase reaction rate but can lead to side reactions or catalyst sintering. Optimal temperature balances rate and selectivity. google.com |
| Pressure | 200 - 300 bar (20 - 30 MPa) | High pressure is required to maintain hydrogen availability and drive the reaction. Optimization balances conversion efficiency and equipment cost/safety. conicet.gov.argoogle.com |
| H₂ to Ester/Acid Ratio | >50-fold molar excess | A large excess of hydrogen is used to ensure complete conversion and maintain catalyst activity, often in a recycle loop. google.com |
| Feedstock | Methyl Petroselinate / Petroselinic Acid | Using the methyl ester is less corrosive than the free fatty acid. Optimization involves ensuring high purity of the feedstock to prevent catalyst poisoning. conicet.gov.ar |
Development of Sustainable Synthetic Pathways
The development of sustainable routes to this compound leverages renewable feedstocks and green chemistry principles, primarily through biocatalysis.
The foundation of this sustainable approach is the use of petroselinic acid derived from plant-based oils. mdpi.com The extraction process typically involves the saponification (alkaline hydrolysis) of the triglycerides in the oil, followed by acidification to liberate the free fatty acids. High-purity petroselinic acid can then be isolated from the resulting fatty acid mixture through methods like low-temperature crystallization in solvents such as ethanol (B145695). nih.gov This process provides a renewable and readily available starting material. nih.govmdpi.com
Biocatalytic reduction presents a green alternative to high-pressure chemical hydrogenation. This method operates under mild conditions (ambient temperature and pressure) and offers high selectivity. The conversion of petroselinic acid to this compound can be achieved using a multi-enzyme cascade. Specifically, a carboxylic acid reductase (CAR) enzyme activates the carboxylic acid and reduces it to the corresponding aldehyde, (Z)-octadec-6-en-1-al. Subsequently, an alcohol dehydrogenase (ADH), often endogenous to the host organism, reduces the aldehyde to the final product, this compound. researchgate.netrsc.org
| Step | Enzyme | Substrate | Product | Key Advantages |
| 1. Acid Reduction | Carboxylic Acid Reductase (CAR) | (Z)-octadec-6-enoic acid | (Z)-octadec-6-en-1-al | High specificity for carboxylic acids; avoids harsh chemical reagents. researchgate.net |
| 2. Aldehyde Reduction | Alcohol Dehydrogenase (ADH) | (Z)-octadec-6-en-1-al | This compound | Operates at mild conditions; high conversion rates; often uses endogenous enzymes in whole-cell systems. rsc.org |
Advanced Analytical Methodologies for Z Octadec 6 En 1 Ol
Chromatographic Separation Techniques
Chromatographic methods are fundamental for the separation of (Z)-octadec-6-en-1-ol from complex mixtures and for its quantification. Gas chromatography and high-performance liquid chromatography are the primary techniques utilized for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for confident identification.
The analysis of long-chain unsaturated alcohols, many of which are insect pheromones, is a well-established application of GC-MS. nih.govfrontiersin.orgresearchgate.netrothamsted.ac.uk For this compound, a typical GC-MS analysis would involve a non-polar or medium-polarity capillary column. The mass spectrum would be characterized by a molecular ion peak (M+), although it may be weak or absent in some cases, and a series of fragment ions resulting from the cleavage of the hydrocarbon chain and the loss of water from the alcohol group.
| Parameter | Typical Value/Condition |
| GC Column | DB-5ms, HP-5ms, or similar non-polar column |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 100 °C, ramped to 280 °C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detector | Quadrupole or Ion Trap |
This table presents a generalized set of GC-MS parameters for the analysis of long-chain alcohols. Actual conditions may vary depending on the specific instrument and sample matrix.
High-Performance Liquid Chromatography (HPLC) Applications
High-performance liquid chromatography (HPLC) offers a complementary separation technique to GC, particularly for less volatile compounds or for preparative scale separations. For long-chain unsaturated alcohols, reversed-phase HPLC is a common approach, where a non-polar stationary phase is used with a polar mobile phase.
A specialized HPLC technique known as silver-ion HPLC (Ag+-HPLC) is particularly effective for separating unsaturated lipids, including long-chain alcohols, based on the number, geometry, and position of their double bonds. acs.org In this method, the stationary phase is impregnated with silver ions, which form reversible complexes with the π-electrons of the double bonds. This interaction provides a high degree of selectivity for resolving isomers.
| Parameter | Typical Value/Condition |
| HPLC Column | C18 (Reversed-Phase) or Silver-ion impregnated silica |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients (Reversed-Phase); Hexane/Isopropanol (Normal-Phase) |
| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) |
| Flow Rate | 1.0 mL/min |
This table provides general HPLC conditions for the analysis of long-chain unsaturated alcohols. Method development and optimization are typically required for specific applications.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. Both ¹H NMR and ¹³C NMR are employed to characterize this compound.
¹H NMR: The proton NMR spectrum provides information about the different types of protons in the molecule and their connectivity. Key signals for this compound would include the olefinic protons of the cis-double bond, the methylene (B1212753) protons adjacent to the hydroxyl group, and the terminal methyl group. The coupling constants between the olefinic protons are characteristic of the Z (cis) configuration.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbons in the double bond are indicative of their electronic environment. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to distinguish between CH, CH₂, and CH₃ groups. ruc.dkuobasrah.edu.iq
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| -CH=CH- (Z) | ~5.3-5.4 (m) | ~129-131 |
| -CH₂OH | ~3.6 (t) | ~62-63 |
| -CH₂-CH=CH- | ~2.0-2.1 (m) | ~27-28 |
| -CH₃ | ~0.9 (t) | ~14 |
This table presents predicted NMR chemical shifts for this compound based on data for similar long-chain unsaturated alcohols. rsc.orgscribd.comoregonstate.edumdpi.com Actual values may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the hydroxyl (-OH) group, the carbon-carbon double bond (C=C), and the C-H bonds of the alkyl chain. spectroscopyonline.comshu.ac.ukresearchgate.net
The O-H stretching vibration appears as a broad band, while the C-H stretches of the alkyl chain are observed as sharp peaks. The C=C stretch for a cis-alkene is typically weaker than for a trans-alkene. The =C-H out-of-plane bending vibration can also provide information about the substitution pattern of the alkene.
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| O-H | Stretching | ~3200-3600 (broad) |
| C-H (sp³) | Stretching | ~2850-2960 |
| C=C (Z) | Stretching | ~1650-1660 (weak) |
| =C-H (Z) | Out-of-plane bending | ~675-730 |
| C-O | Stretching | ~1050-1150 |
This table summarizes the expected characteristic infrared absorption frequencies for the functional groups present in this compound.
Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) for High-Resolution Analysis
Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) stands as a powerful technique for the in-depth analysis of chemical compounds, offering exceptionally high resolution and mass accuracy. While specific FTICR-MS studies focusing solely on this compound are not prevalent in publicly accessible literature, the principles of the technique are broadly applicable to long-chain unsaturated alcohols. High-resolution mass spectrometry is crucial for determining the elemental composition of ions and substantiating fragmentation mechanisms. nih.gov
In the analysis of long-chain alcohols, mass spectrometry typically involves identifying the molecular ion (M⁺) and characteristic fragment ions. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration. libretexts.org Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the hydroxyl group, leading to a resonance-stabilized oxygen-containing cation. libretexts.org Dehydration results in the loss of a water molecule (18 amu), producing an alkene radical cation. libretexts.org
The ultra-high resolution of FTICR-MS would allow for the unambiguous determination of the elemental formula of the parent ion of this compound (C₁₈H₃₆O) and its fragment ions. This capability is essential to differentiate it from other isobaric compounds—molecules that have the same nominal mass but different elemental compositions. The precise mass measurements afforded by FTICR-MS can confirm the presence and identity of the compound with a high degree of confidence, which is particularly valuable in complex sample matrices. General fragmentation patterns for similar long-chain lipids have been established using high-resolution mass spectrometry, which helps in verifying the composition of the resulting ions. nih.gov
Sample Preparation and Extraction Protocols
Effective sample preparation is a critical prerequisite for the accurate analysis of this compound. The choice of extraction method depends on the sample matrix, the concentration of the analyte, and its physicochemical properties, such as volatility and polarity.
Solid-Phase Microextraction (SPME) for Volatile Sampling
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique well-suited for concentrating volatile and semi-volatile compounds like this compound from a sample matrix. sigmaaldrich.comfree.fr The method combines sampling, extraction, and concentration into a single step. free.fr It relies on the partitioning of analytes between the sample and a coated fiber. mdpi.com The fiber is then desorbed, typically thermally, into the injector of a gas chromatograph (GC) for analysis. sigmaaldrich.com
For volatile alcohols, headspace SPME (HS-SPME) is often the preferred mode. free.fr In this approach, the fiber is exposed to the vapor phase (headspace) above the sample, which minimizes matrix effects. free.fr The choice of fiber coating is critical for efficient extraction. mdpi.com Coatings with a non-polar nature, such as polydimethylsiloxane (B3030410) (PDMS), are generally effective for non-polar analytes. nih.gov For a broader range of compounds, including those with some polarity, composite fibers like PDMS/Divinylbenzene (DVB) are used. agriculturejournals.czsuperchroma.com.tw Optimization of parameters such as extraction time and temperature is crucial for achieving equilibrium and ensuring reproducible, quantifiable results. nih.govunipa.it
| Parameter | Condition | Rationale/Finding | Source |
| Fiber Coating | Polydimethylsiloxane (PDMS) or PDMS/Divinylbenzene (DVB) | PDMS is suitable for non-polar compounds. nih.gov DVB/PDMS offers versatility for a range of analyte polarities. agriculturejournals.czsuperchroma.com.tw | nih.govagriculturejournals.czsuperchroma.com.tw |
| Extraction Mode | Headspace (HS) | Preferred for volatile compounds to reduce matrix interference and concentrate analytes from the air above the sample. free.fr | free.fr |
| Extraction Temperature | 40°C - 60°C | Balances analyte volatility and partitioning into the fiber. Higher temperatures can increase volatility but may negatively affect the partitioning coefficient for some compounds. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Extraction Time | 30 - 60 minutes | Sufficient time is needed to allow the analyte to reach equilibrium or near-equilibrium between the sample headspace and the fiber coating. nih.govsuperchroma.com.tw | nih.govsuperchroma.com.tw |
| Agitation | Stirring/Vibration | Agitation of the sample facilitates the mass transfer of the analyte from the matrix to the headspace, accelerating equilibrium. unipa.it | unipa.it |
| Desorption | 250°C for >4 minutes | Ensures complete thermal desorption of the long-chain alcohol from the SPME fiber into the GC injector port, preventing carryover. superchroma.com.twmdpi.com | superchroma.com.twmdpi.com |
Liquid-Liquid Extraction (LLE) Optimization
Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and a non-polar organic solvent. wikipedia.org For a relatively non-polar molecule like this compound, LLE is an effective method to isolate it from polar matrices.
The primary goal in optimizing LLE is to maximize the partitioning of the target analyte into the organic phase. chromatographyonline.com The choice of solvent is the most critical parameter. chromatographyonline.com Solvents with a polarity that matches the analyte are generally preferred. chromatographyonline.com Since this compound is a long-chain alcohol, it possesses significant non-polar character, making it highly soluble in non-polar organic solvents. The efficiency of the extraction can also be enhanced by modifying the aqueous phase, for instance, by adding salt (salting out) to decrease the solubility of the analyte in the aqueous layer. chromatographyonline.com
| Parameter | Condition | Rationale/Finding | Source |
| Organic Solvent | Hexane, Heptane, Dichloromethane | These non-polar solvents have a high affinity for long-chain, non-polar molecules, ensuring efficient extraction from aqueous samples. Hexane has been shown to be effective for extracting volatiles. agriculturejournals.cz | agriculturejournals.czwikipedia.org |
| Solvent-to-Sample Ratio | 1:1 to 1:4 (v/v) | A sufficient volume of organic solvent is needed to ensure complete extraction. The optimal ratio depends on the partition coefficient of the analyte. chromatographyonline.com | chromatographyonline.com |
| pH of Aqueous Phase | Neutral (approx. 7) | As an alcohol, this compound is a neutral compound. Maintaining a neutral pH prevents any potential side reactions and ensures the analyte remains in its most non-polar, unionized form. chromatographyonline.com | chromatographyonline.com |
| Ionic Strength | Addition of NaCl or Na₂SO₄ (e.g., 3-5 M) | The "salting-out" effect increases the ionic strength of the aqueous phase, reducing the solubility of the non-polar alcohol and driving it into the organic phase for improved recovery. chromatographyonline.com | chromatographyonline.com |
| Extraction Method | Vigorous shaking (e.g., vortex mixing) | Ensures intimate contact between the two liquid phases, maximizing the surface area for mass transfer and accelerating the extraction process. chromatographyonline.com | chromatographyonline.com |
| Number of Extractions | 2-3 sequential extractions | Performing multiple extractions with fresh portions of the organic solvent is more efficient at recovering the analyte than a single extraction with a large volume. |
Supercritical Fluid Extraction (SFE) Methodologies
Supercritical Fluid Extraction (SFE) is a green extraction technology that uses a supercritical fluid as the extracting solvent. wikipedia.org Carbon dioxide (CO₂) is the most commonly used fluid because it has a mild critical temperature (31°C) and pressure (74 bar), is non-toxic, non-flammable, and can be easily removed from the extract. wikipedia.orgdsm-firmenich.com SFE is particularly advantageous for extracting thermally sensitive compounds from solid or liquid matrices. nih.gov
The solvating power of supercritical CO₂ can be precisely controlled by adjusting the temperature and pressure, which in turn alters its density. wikipedia.org This allows for selective extraction. For non-polar to moderately polar compounds like long-chain alcohols, pure supercritical CO₂ is often effective. For more polar analytes, a small amount of a polar co-solvent (modifier), such as ethanol (B145695) or methanol, can be added to the CO₂ to enhance its solvating power. wikipedia.orgjascoinc.com The process is fast and efficient due to the low viscosity and high diffusivity of supercritical fluids. jascoinc.com
| Parameter | Condition | Rationale/Finding | Source |
| Supercritical Fluid | Carbon Dioxide (CO₂) | Most common SFE solvent due to its low critical point, non-toxicity, and ease of removal. It is effective for extracting non-polar compounds. wikipedia.orgdsm-firmenich.com | wikipedia.orgdsm-firmenich.com |
| Extraction Pressure | 100 - 350 bar | Pressure is a key parameter controlling fluid density and solvent strength. Higher pressures increase density and solubility for lipids and other non-polar molecules. wikipedia.orgnih.gov | wikipedia.orgnih.gov |
| Extraction Temperature | 40°C - 70°C | Temperature affects both analyte vapor pressure and fluid density. Operating above the critical temperature (31°C for CO₂) is necessary. The optimal temperature balances solubility and analyte stability. nih.govnih.gov | nih.govnih.gov |
| Co-solvent (Modifier) | None or low % Ethanol/Methanol | Pure CO₂ is suitable for non-polar compounds. A small amount of a polar modifier like ethanol can be added to increase extraction efficiency if needed, but may not be necessary for a long-chain alcohol. wikipedia.org | wikipedia.org |
| CO₂ Flow Rate | 2 - 4 mL/min (Lab scale) | A constant flow rate ensures consistent extraction conditions. The rate must be optimized to allow sufficient contact time between the fluid and the matrix. nih.gov | nih.gov |
| Collection | Depressurization into a solvent or cold trap | As the supercritical CO₂ is depressurized, it returns to a gaseous state, leaving the non-volatile this compound behind, which can be collected in a solvent or on a cold surface. nih.gov | nih.gov |
Biological and Ecological Roles of Z Octadec 6 En 1 Ol
Semiochemical Activity in Insect Communication
There is currently a lack of specific evidence to definitively characterize the semiochemical activity of (Z)-octadec-6-en-1-ol in insect communication.
While numerous C18 unsaturated alcohols serve as sex pheromones in various Lepidoptera species, there is no direct scientific literature identifying this compound as a pheromone component for any specific species within this order. Pheromone research is highly specific, and the precise isomeric and structural configuration of a compound is critical to its activity. Without dedicated studies on this particular molecule, its role remains unknown.
Due to the absence of studies identifying it as a pheromone or other semiochemical, there is no information available on the specific behavioral responses elicited by this compound in any target insect species. Behavioral assays are typically conducted after a compound has been identified from a natural source and its potential signaling function is hypothesized.
Mating disruption is a pest management technique that utilizes synthetic pheromones to interfere with the reproductive cycle of insects. Given that this compound has not been identified as a key pheromone component for any target pest, it is not currently utilized in any mating disruption strategies. The development of such a strategy would be contingent on future research identifying a pest species that uses this compound for mate location.
Interactions in Plant-Insect Systems
The role of this compound in the complex interactions between plants and insects is also not well-documented.
Plants are known to release a wide array of volatile organic compounds (VOCs) in response to herbivory, which can serve as a defense mechanism by attracting predators or parasitoids of the herbivores. While long-chain alcohols can be part of these VOC blends, there are no specific studies that have identified the emission of this compound from plants as part of a defense response.
The potential for this compound to act as either an attractant or a repellent to specific insect herbivores has not been investigated in the available scientific literature. Such studies are crucial for understanding the ecological significance of plant-emitted volatiles and for developing potential applications in pest management. Without electrophysiological and behavioral studies, any such properties of this compound remain speculative.
Involvement in Microbial Ecology
This compound, also known as petroselinic alcohol, is an 18-carbon unsaturated fatty alcohol that is derived from petroselinic acid. While research on the alcohol form is limited in the context of microbial ecology, studies on its corresponding fatty acid, petroselinic acid, provide significant insights into its potential roles. Fatty acids and their derivatives are increasingly recognized for their influence on microbial communities, acting as signaling molecules and modulating critical behaviors such as biofilm formation.
Signaling Molecule in Microbial Communities
While direct evidence for this compound as a signaling molecule is still emerging, the activity of its parent compound, petroselinic acid, strongly suggests such a role. Fatty acids are known to act as signaling molecules that are involved in multiple biological activities including intracellular signaling and regulation of transcription. In the context of microbial communities, certain fatty acids can interfere with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate group behaviors.
Research on petroselinic acid has demonstrated its ability to repress the gene expression of key quorum sensing regulators in Staphylococcus aureus. Specifically, it has been shown to downregulate the transcription of agrA, a crucial gene in the accessory gene regulator (agr) quorum-sensing system, and its effector, RNAIII. By interfering with these signaling pathways, petroselinic acid can disrupt the coordinated activities of the bacterial population, such as virulence factor production. This mode of action highlights the potential for this compound to function as a signaling molecule that can modulate microbial behavior.
Derivatives and Analogues of Z Octadec 6 En 1 Ol
Synthesis and Characterization of Esters
Esters of (Z)-octadec-6-en-1-ol are significant derivatives, often synthesized to modify the molecule's physical properties and biological activity. The primary method for synthesis is esterification, where the parent alcohol reacts with a carboxylic acid or its derivative.
The acetate (B1210297) ester, (Z)-octadec-6-enyl acetate, is formed by the reaction of this compound with an acetylating agent such as acetic anhydride or acetyl chloride, typically in the presence of a catalyst. This reaction replaces the hydroxyl proton with an acetyl group.
The characterization of acetate derivatives often involves spectroscopic methods to confirm the structure and purity. Techniques like Fourier-transform infrared spectroscopy (FTIR) would show the appearance of a strong carbonyl (C=O) stretch characteristic of esters and the disappearance of the broad O-H stretch of the alcohol. Nuclear magnetic resonance (NMR) spectroscopy is used to confirm the specific placement of the acetate group.
Properties of (Z)-octadec-6-enyl acetate
| Property | Value |
|---|---|
| IUPAC Name | [(Z)-octadec-6-enyl] acetate |
| Molecular Formula | C20H38O2 |
| Molecular Weight | 310.5 g/mol |
Beyond acetate, this compound can be esterified with a variety of other fatty acids to produce a range of fatty acyl esters. These reactions can be catalyzed by enzymes, such as lipases, in non-aqueous environments or through standard chemical methods like Fischer esterification. Such enzymatic methods are considered part of green chemistry, offering sustainable production pathways. The synthesis of these esters can create compounds with properties tailored for specific applications, such as flavors, lubricants, or cosmetic ingredients.
For example, reacting this compound with other long-chain fatty acids would yield wax-like esters. The properties of these esters, such as melting point and solubility, are determined by the chain length and saturation of the acyl group.
Examples of Structurally Similar Fatty Acyl Esters
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| (Z)-octadec-6-enyl palmitate | C34H66O2 | 506.89 |
| (Z)-octadec-6-enyl stearate | C36H70O2 | 534.94 |
| (Z)-octadec-6-enyl oleate | C36H68O2 | 532.92 |
Oxidative and Reductive Metabolites
The metabolic transformation of this compound involves oxidation and reduction reactions that alter its functional groups and saturation.
The primary alcohol group of this compound can be oxidized to form the corresponding aldehyde, (Z)-octadec-6-enal. This conversion is typically achieved using mild oxidizing agents to prevent further oxidation. Further oxidation of the aldehyde, or direct strong oxidation of the alcohol, yields the carboxylic acid, (Z)-octadec-6-enoic acid, which is commonly known as petroselinic acid.
Petroselinic acid is a naturally occurring fatty acid found in the seeds of plants from the Apiaceae family, such as parsley and coriander. It has been the subject of research for its biological activities, including antibacterial, antifungal, and antidiabetic properties.
Properties of Oxidative Metabolites
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Petroselinyl aldehyde | (Z)-octadec-6-enal | C18H34O | 266.47 |
| Petroselinic acid | (6Z)-Octadec-6-enoic acid | C18H34O2 | 282.47 |
The double bond in this compound can be reduced through catalytic hydrogenation to yield its saturated analogue, octadecan-1-ol. This process involves reacting the unsaturated alcohol with hydrogen gas in the presence of a metal catalyst (e.g., palladium, platinum, or nickel). The resulting compound is a saturated fatty alcohol, also known as stearyl alcohol.
Stearyl alcohol is a white, waxy solid that is insoluble in water. It is widely used in the cosmetic and pharmaceutical industries as an emollient, emulsifier, and thickener in creams, lotions, and ointments.
Properties of Octadecan-1-ol
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | Octadecan-1-ol | |
| Molecular Formula | C18H38O | |
| Molecular Weight | 270.49 g/mol | |
| Melting Point | 56-59 °C | |
| Boiling Point | 210 °C at 15 mm Hg | |
| Density | 0.812 g/cm³ |
Stereoisomeric Forms and Their Biological Activity
Stereoisomerism plays a critical role in the biological function of fatty acids and their derivatives. The primary stereoisomer of this compound is its trans (E) counterpart, (E)-octadec-6-en-1-ol. The geometric difference between cis (Z) and trans (E) isomers arises from the spatial arrangement of the carbon chains around the C6 double bond.
The cis configuration introduces a kink in the hydrocarbon chain, which lowers the melting point and increases fluidity compared to the straighter trans isomer. This structural difference can significantly affect how these molecules interact with biological systems, such as cell membranes and enzyme active sites.
The corresponding carboxylic acid of the trans alcohol is petroselaidic acid ((E)-octadec-6-enoic acid). While cis unsaturated fatty acids are common in biological systems, the presence and effects of their trans isomers are also an area of study. The different shapes of cis and trans isomers can lead to different metabolic pathways and biological effects. For instance, studies on petroselinic acid (cis isomer) have highlighted its potential health benefits, including antioxidant and anti-inflammatory properties, and its ability to modulate immune signaling pathways. The biological activity of the trans isomer, petroselaidic acid, is less characterized but is expected to differ due to its distinct molecular geometry.
Comparison of (Z) and (E) Carboxylic Acid Isomers
| Property | Petroselinic Acid ((Z)-isomer) | Petroselaidic Acid ((E)-isomer) |
|---|---|---|
| IUPAC Name | (Z)-octadec-6-enoic acid | (E)-octadec-6-enoic acid |
| Molecular Formula | C18H34O2 | C18H34O2 |
| Molecular Weight | 282.47 g/mol | 282.5 g/mol |
| Common Appearance | White powder | Data not readily available |
Chiral Analogues and Their Enantioselective Recognition
Chirality, or "handedness," is a key feature in many biologically active molecules. mdpi.com A chiral molecule and its non-superimposable mirror image are called enantiomers. While this compound itself is not chiral, the introduction of a chiral center, for example, through the addition of a methyl branch or a hydroxyl group along the carbon chain, would result in chiral analogues. The biological activities of such chiral analogues are often highly dependent on their specific stereochemistry, as biological receptors and enzymes are themselves chiral and can exhibit a high degree of stereoselectivity. mdpi.com
The principles of enantioselective recognition are well-established in the study of insect pheromones, many of which are long-chain unsaturated alcohols. jst.go.jp In many cases, only one enantiomer is biologically active, while the other may be inactive or even inhibitory. google.com This specificity arises from the precise three-dimensional fit required between the chiral ligand (the pheromone analogue) and its protein receptor.
The synthesis of chiral alcohols is a significant area of research, with biocatalytic methods using enzymes like carbonyl reductases being developed to produce enantiomerically pure alcohols. nih.govresearchgate.netnih.gov These methods allow for the creation of specific stereoisomers, which can then be used to investigate their biological activities.
The following table illustrates the general principles of enantioselective activity with examples from related classes of compounds, as direct data for chiral analogues of this compound is not available.
| Compound Class | Observation | Significance | Reference |
| Insect Pheromones | Often, only one enantiomer is biologically active; the other may be inactive or inhibitory. | Demonstrates the high stereospecificity of insect olfactory receptors. | jst.go.jp |
| Chiral Alcohols | Enantiomers can be synthesized with high purity using biocatalytic methods. | Enables the study of the specific biological roles of each enantiomer. | nih.govresearchgate.netnih.gov |
| Branched-Chain Fatty Acids | Enantiomers can be analytically separated using chiral chromatography. | Allows for the quantification and isolation of individual enantiomers for further study. | nih.gov |
Advanced Research Perspectives and Future Directions
Genomic and Proteomic Studies of Biosynthetic Pathways
The biosynthesis of (Z)-octadec-6-en-1-ol is a multi-step enzymatic process that originates from common fatty acid precursors. Advanced research is focused on elucidating the precise genetic and enzymatic machinery involved, paving the way for targeted engineering of its production.
Identification of Novel Genes and Enzymes
The synthesis of this compound likely involves two key enzymatic activities: a desaturase to introduce the double bond at the delta-6 position of an 18-carbon fatty acid chain, and a reductase to convert the resulting carboxylic acid to an alcohol. A plausible biosynthetic precursor is petroselinic acid ((Z)-octadec-6-enoic acid), a positional isomer of oleic acid.
Genomic and proteomic approaches are being employed to identify the specific enzymes responsible for these transformations. Researchers are screening gene libraries from various organisms known to produce unsaturated fatty acids to pinpoint novel desaturases with specificity for the Δ6 position of C18 substrates. Similarly, fatty acyl-CoA reductases (FARs) and alcohol dehydrogenases are being characterized to identify candidates capable of efficiently reducing long-chain unsaturated fatty acids or their CoA-esters to the corresponding alcohols. The substrate specificity of these enzymes is a critical area of investigation, as it determines the final structure of the synthesized fatty alcohol.
Table 1: Key Enzyme Classes in the Putative Biosynthesis of this compound
| Enzyme Class | Function | Potential Substrate |
| Δ6-Desaturase | Introduces a cis-double bond at the 6th carbon position | Stearic acid (18:0) or its acyl-carrier protein derivative |
| Fatty Acyl-CoA Reductase (FAR) | Reduces a fatty acyl-CoA to a primary alcohol | Petroselinoyl-CoA |
| Alcohol Dehydrogenase | Reduces a fatty aldehyde to a primary alcohol | (Z)-octadec-6-en-1-al |
CRISPR/Cas9 Applications in Pathway Engineering
The CRISPR/Cas9 gene-editing technology offers unprecedented opportunities for engineering the biosynthetic pathways of fatty alcohols like this compound. By precisely modifying the genomes of microbial production hosts, such as Saccharomyces cerevisiae or Yarrowia lipolytica, researchers can enhance the production of desired compounds.
Applications of CRISPR/Cas9 in this context include:
Overexpression of key biosynthetic genes: Increasing the expression of specific desaturases and reductases can drive metabolic flux towards the synthesis of this compound.
Knockout of competing pathways: Deleting genes involved in degradation pathways or the synthesis of competing fatty acid derivatives can increase the precursor pool available for the target molecule.
While specific examples of CRISPR/Cas9 application for this compound are not yet widely reported, the successful application of this technology in engineering the metabolism of other fatty acids and alcohols provides a clear roadmap for future research.
Ecological Modeling of Pheromone-Mediated Interactions
Long-chain unsaturated alcohols frequently act as semiochemicals, particularly as insect pheromones, mediating critical intra-specific interactions. While the role of this compound as a semiochemical has not been definitively established in published literature, its structural similarity to known pheromones suggests a potential ecological significance that can be explored through modeling.
Population Dynamics Influenced by Semiochemicals
Should this compound be identified as a pheromone, its influence on population dynamics could be significant. Pheromones can affect mating success, aggregation, and dispersal, all of which are key parameters in population models. Mathematical models can be developed to simulate how the release and perception of this semiochemical might impact population growth, stability, and spatial distribution of a given species. These models can incorporate factors such as the concentration of the pheromone, the sensitivity of the receiving organisms, and environmental conditions that affect its dispersal.
Predictive Models for Pest Management
If this compound is found to be a pheromone for an insect pest, predictive models could be developed for its use in integrated pest management (IPM) strategies. These models could help to:
Optimize trap placement and density: Simulate the effective range of pheromone-baited traps to maximize capture rates.
Predict pest outbreaks: Correlate trap catches with population densities to forecast potential pest outbreaks and determine economic thresholds for intervention.
Evaluate mating disruption strategies: Model the concentration of synthetic pheromone needed to disrupt communication between males and females, thereby reducing mating success and subsequent generations.
The development of such models would be contingent on the initial identification of a biological system where this compound plays a semiochemical role.
Biotechnological Production of this compound
The chemical synthesis of long-chain unsaturated alcohols can be complex and environmentally challenging. Biotechnological production using engineered microorganisms offers a promising, sustainable alternative. The oleaginous yeast Yarrowia lipolytica and the well-established model organism Saccharomyces cerevisiae are attractive platforms for producing fatty acid-derived chemicals due to their robust lipid metabolism.
The general strategy for the biotechnological production of this compound involves the heterologous expression of genes encoding the necessary biosynthetic enzymes. A key step is the introduction of a fatty acyl-CoA reductase (FAR) that can convert the precursor, likely petroselinoyl-CoA, into the final alcohol product. The choice of FAR is critical, as its substrate specificity will determine the profile of the fatty alcohols produced.
Table 2: Potential Host Organisms and Engineering Strategies for Biotechnological Production
| Host Organism | Key Advantages | Potential Engineering Strategies |
| Saccharomyces cerevisiae | Well-characterized genetics and metabolic pathways; robust for industrial fermentation. | Overexpression of a Δ6-desaturase and a suitable FAR; knockout of β-oxidation pathways. |
| Yarrowia lipolytica | High capacity for lipid accumulation; can utilize a wide range of carbon sources. | Engineering of endogenous fatty acid synthesis; expression of heterologous FARs with desired specificity. |
| Escherichia coli | Rapid growth and ease of genetic manipulation. | Introduction of a complete fatty acid synthesis pathway and a terminal FAR. |
Further metabolic engineering efforts would focus on increasing the precursor supply by upregulating fatty acid biosynthesis and downregulating competing pathways, such as β-oxidation and storage lipid formation. While the biotechnological production of this compound has not been specifically reported, the successful production of other C16 and C18 fatty alcohols in engineered microbes demonstrates the feasibility of this approach.
Development of Cell-Free Biosynthesis Systems
Cell-free biosynthesis systems are emerging as a powerful alternative to whole-cell fermentation for producing complex chemicals. nih.govrsc.org These systems utilize cellular machinery—such as enzymes, ribosomes, and cofactors—in an in vitro environment, thereby eliminating the constraints imposed by the cell wall and membrane. nih.gov This approach offers several advantages, including the circumvention of product toxicity issues, prevention of precursor loss to cell growth, and direct control over the reaction environment. nih.gov
The construction of a cell-free system for this compound synthesis involves assembling the necessary purified enzymes to create a multi-enzyme cascade. utoledo.edu The core of this system would be a fatty acyl-CoA reductase (FAR) specific for the C18:1Δ6 substrate. The upstream pathway would consist of enzymes required to generate this specific precursor from a simpler starting material like oleic acid or even glucose.
A key challenge in cell-free systems is the sustained regeneration of expensive cofactors, such as NADPH, which is consumed by FAR enzymes. nih.gov This is typically addressed by incorporating a cofactor regeneration module, which consists of one or more enzymes (e.g., glucose dehydrogenase) that replenish the consumed cofactor using a cheap sacrificial substrate like glucose.
The methodology for developing such a system involves a systematic workflow: designing the synthetic pathway, selecting and potentially modifying the required enzymes for optimal activity and stability, and optimizing the reaction conditions, including enzyme concentrations, substrate feeding, and cofactor levels. nih.gov
Table 2: Conceptual Components of a Cell-Free System for this compound Production
| Component | Function | Example |
|---|---|---|
| Primary Substrate | Carbon and energy source for the pathway | Glucose, Fatty Acids |
| Precursor-Generating Module | Synthesizes the direct precursor for the final step | Enzymes for fatty acid desaturation and activation (e.g., Desaturase, Acyl-CoA Synthetase) |
| Key Biosynthetic Enzyme | Catalyzes the final conversion to the target product | (Z)-octadec-6-enoyl-CoA Reductase (FAR) |
| Cofactor Regeneration Module | Replenishes consumed NADPH/NADH | Glucose-6-phosphate dehydrogenase, Glucose dehydrogenase |
| Cofactors | Required for enzyme function | NADPH, Coenzyme A, ATP, Mg²⁺ |
| Reaction Buffer | Maintains optimal pH and ionic strength for all enzymes | Phosphate (B84403) or Tris-based buffers |
Exploration of Novel Biological Functions
While this compound is recognized as a component of certain insect pheromone blends, its broader biological roles, particularly in plants and aquatic environments, remain largely unexplored. Research into related long-chain volatile compounds suggests that it may possess significant, currently unidentified functions in these ecosystems.
Plants are known to produce and respond to a wide array of volatile organic compounds (VOCs) for defense and communication. nih.gov Many of these VOCs are fatty acid derivatives, similar in structure to this compound. For instance, C6-alcohols like (Z)-3-hexenol, known as green leaf volatiles, are released upon tissue damage and play crucial roles in repelling herbivores, attracting natural enemies of herbivores, and inducing defense gene expression in neighboring plants. nih.gov
It is plausible that long-chain alcohols like this compound could serve analogous, albeit more specific, functions in plant physiology. Potential roles could include:
Specialized Defense Signaling: It may act as an airborne signal released in response to specific types of biotic stress, such as attack by a particular herbivore or pathogen. This signal could prime defenses in distal parts of the same plant or in nearby plants.
Pollinator or Seed Disperser Attraction: While many floral scents are terpenoids, some plants use fatty acid derivatives to attract specific pollinators. This compound could be a component of a highly specialized scent bouquet aimed at a particular insect or animal.
Allelochemical Activity: The compound could be released into the soil or air to inhibit the growth or germination of competing plant species.
Microbiome Modulation: It might function as a signaling molecule in the rhizosphere, influencing the composition and activity of beneficial soil microbes.
Future research in this area would involve screening for the production of this compound in various plant species, especially in response to stress, and conducting bioassays to determine its effect on insects, microbes, and other plants. nih.gov
The biosynthesis of long-chain unsaturated alcohols has been identified in certain microalgae, specifically within the class Eustigmatophyceae. researchgate.net Species of Nannochloropsis are known to produce C30-C32 alkyl diols and other long-chain alkenols. researchgate.net While this compound itself has not been explicitly identified, the existence of biosynthetic pathways for similar molecules in phytoplankton suggests they may play important ecological roles.
Potential functions in aquatic ecosystems could include:
Chemical Defense: These compounds could act as deterrents against grazing by zooplankton or inhibit the growth of competing phytoplankton or aquatic bacteria.
Intra- and Interspecies Signaling: Similar to pheromones in terrestrial insects, long-chain alcohols could function as chemical cues for mating or aggregation in phytoplankton or other aquatic organisms.
Cellular Protection: In microalgae, some long-chain lipids are incorporated into the cell wall, forming a protective outer layer against environmental stress. researchgate.net this compound or related compounds could contribute to cell integrity under conditions of high salinity or oxidative stress.
Trophic Level Biomarkers: As these compounds are synthesized by specific organisms, their presence and isomeric signature in water columns, sediments, or higher trophic levels could serve as biomarkers to trace food web dynamics and the contribution of specific algal groups to the ecosystem.
Investigating the presence and concentration of this compound in different aquatic environments and organisms is a necessary first step to elucidating its potential ecological significance.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (Z)-octadec-6-en-1-ol, and how can reaction conditions be optimized for yield and stereochemical purity?
- Methodological Answer : The synthesis typically involves catalytic hydrogenation or stereoselective olefination. Optimize reaction conditions (temperature, solvent, catalyst loading) using Design of Experiments (DoE) frameworks. Monitor progress via TLC or GC-MS, and confirm stereochemistry using NMR (axial chirality analysis) and polarimetry. For reproducibility, document catalyst activation protocols and inert atmosphere requirements .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation be approached?
- Methodological Answer : Combine NMR (for olefinic proton coupling constants), NMR (for carbon hybridization), and IR spectroscopy (O-H stretching at 3200–3600 cm). For unambiguous assignment, use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Reference spectral databases (e.g., NIST Chemistry WebBook) to compare experimental vs. theoretical peaks .
Q. How should researchers design controlled experiments to investigate solvent effects on the conformational stability of this compound?
- Methodological Answer : Employ a solvent polarity series (e.g., hexane, DCM, ethanol) in variable-temperature NMR studies. Measure chemical shift deviations of hydroxyl and olefinic protons. Use molecular dynamics simulations (e.g., Gaussian or AMBER) to correlate solvent dielectric constants with intramolecular hydrogen bonding patterns. Include triplicate trials to assess reproducibility .
Advanced Research Questions
Q. What systematic approaches are recommended for resolving contradictions between computational predictions and experimental observations in the dipole moment analysis of this compound?
- Methodological Answer : Re-examine computational parameters (basis sets, solvation models) for DFT calculations. Validate experimental dipole measurements using cavity perturbation techniques in non-polar solvents. Apply Bland-Altman statistical analysis to quantify discrepancies. Cross-reference with crystallographic data (if available) to assess molecular geometry accuracy .
Q. How can multivariate statistical analysis be applied to reconcile discrepancies in thermodynamic property measurements (e.g., enthalpy of vaporization) across different research groups?
- Methodological Answer : Perform principal component analysis (PCA) on datasets to identify outlier methodologies. Use ANOVA to test inter-laboratory variability. Standardize measurement protocols (e.g., calorimetry vs. gas saturation) and calibrate instruments using certified reference materials. Publish raw data in supplementary files for transparency .
Q. What validation protocols should be implemented when developing novel chromatographic methods for detecting trace impurities in this compound samples?
- Methodological Answer : Follow ICH Q2(R1) guidelines for method validation. Assess specificity via spiked impurity recovery tests (80–120% recovery). Determine limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios. Validate column efficiency with plate count calculations and peak asymmetry factors. Include system suitability testing before each analytical run .
Methodological Best Practices
- Literature Review : Use Web of Science and SciFinder to identify seminal papers and patent conflicts. Prioritize peer-reviewed journals over preprint repositories .
- Data Contradiction Analysis : Apply triangulation by combining experimental, computational, and literature data. Use the FINER criteria to reassess hypothesis validity during inconsistencies .
- Ethical Reporting : Disclose all synthetic byproducts in supplementary materials. Adhere to the Beilstein Journal’s guidelines for compound characterization and data archiving .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
